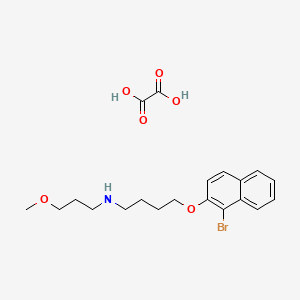![molecular formula C17H24BrNO5 B4002857 1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002857.png)
1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine;oxalic acid
Overview
Description
1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine;oxalic acid is a chemical compound with the molecular formula C15H22BrNO. It is known for its unique structure, which includes a brominated phenoxy group attached to a piperidine ring via a propyl chain.
Preparation Methods
The synthesis of 1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine typically involves several steps:
Synthesis of 2-Bromo-4-methylphenol: This can be achieved through bromination of 4-methylphenol using bromine in the presence of a catalyst.
Formation of 2-Bromo-4-methylphenoxypropyl bromide: The 2-Bromo-4-methylphenol is then reacted with 1,3-dibromopropane in the presence of a base to form the intermediate.
Coupling with Piperidine: The intermediate is then reacted with piperidine to form 1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine.
Formation of Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The ester linkage in the oxalic acid salt can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, modulating their activity. The piperidine ring can also participate in binding interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine can be compared with other similar compounds, such as:
1-[3-(2-Chloro-4-methylphenoxy)propyl]piperidine: Similar structure but with a chlorine atom instead of bromine.
1-[3-(2-Bromo-4-ethylphenoxy)propyl]piperidine: Similar structure but with an ethyl group instead of a methyl group.
1-[3-(2-Bromo-4-methylphenoxy)propyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents .
Properties
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-5-10-17-8-3-2-4-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGRQOVKDUHNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002778.png)
![1-[2-(4-sec-butylphenoxy)ethyl]pyrrolidine](/img/structure/B4002785.png)
![2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B4002788.png)
![1-[3-(4-Methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4002798.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4002806.png)
![N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine](/img/structure/B4002816.png)
![{4-[4-(benzyloxy)phenoxy]butyl}(3-methoxypropyl)amine oxalate](/img/structure/B4002821.png)
![10-bromo-3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002827.png)
![1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002829.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002834.png)
![3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002843.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4002855.png)
![1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4002879.png)
